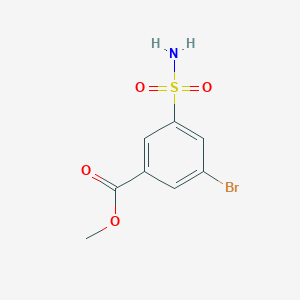

Methyl 3-bromo-5-sulfamoylbenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-bromo-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNAQWBSGZYMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamides in science began with the pioneering work on synthetic azo dyes. In the early 20th century, it was discovered that certain dyes possessed antimicrobial properties, leading to the development of Prontosil, the first commercially available antibacterial sulfonamide, in 1932. pexacy.com This discovery marked a revolutionary moment in medicine, as it provided the first effective chemotherapeutic agents against bacterial infections, predating the era of penicillin. pexacy.comajchem-b.com The active metabolite of Prontosil, sulfanilamide, became the parent compound for a vast array of sulfonamide derivatives. pexacy.com

The mechanism of action of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. tandfonline.com This selective toxicity, targeting a pathway absent in humans, established sulfonamides as a cornerstone of antimicrobial therapy for many years. ajchem-b.comtandfonline.com

Over the decades, the applications of sulfonamides have expanded far beyond their initial antibacterial role. ajchem-b.comekb.eg Researchers have successfully designed sulfonamide-containing molecules with a wide spectrum of pharmacological activities, including:

Diuretics: Compounds like furosemide (B1674285) and hydrochlorothiazide (B1673439) leverage the sulfonamide group to inhibit carbonic anhydrase, leading to diuretic effects. ekb.eg

Anticonvulsants: Zonisamide is a notable example of a sulfonamide-based antiepileptic drug. ekb.eg

Anti-inflammatory Agents: The COX-2 inhibitor celecoxib (B62257) contains a sulfonamide moiety, highlighting its role in modulating inflammatory pathways. ekb.eg

Anticancer Agents: The sulfonamide group is a key feature in several anticancer drugs, such as E7070 (indisulam), which has been investigated in clinical trials. nih.gov

Antiviral Drugs: The HIV protease inhibitor darunavir (B192927) incorporates a sulfonamide functional group. ekb.eg

This evolution underscores the remarkable versatility of the sulfonamide scaffold in medicinal chemistry, a legacy that informs the potential of novel sulfonamide-containing compounds like Methyl 3-bromo-5-sulfamoylbenzoate. nih.govnih.gov

Significance of Halogenated Benzoate and Sulfamoyl Moieties in Synthetic Organic Chemistry

The chemical architecture of Methyl 3-bromo-5-sulfamoylbenzoate is defined by two key functionalities: the halogenated benzoate (B1203000) core and the sulfamoyl group. Each of these imparts specific properties that are highly valued in synthetic organic chemistry and drug design.

The halogenated benzoate moiety offers several advantages. The presence of a bromine atom, an electron-withdrawing group, can influence the electronic properties of the benzene (B151609) ring, affecting its reactivity and the acidity of other substituents. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and binding to biological targets. Furthermore, the introduction of halogens can enhance the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic profile. nih.gov Studies on other halogenated benzoates have demonstrated their potential in various applications, from priming the microbial dechlorination of PCBs to exhibiting antifungal activity. nih.govosti.govacs.org

The sulfamoyl group (-SO₂NH₂) is a versatile pharmacophore with several key attributes that make it attractive for drug design. ontosight.ai It is a bioisostere of the carboxylic acid and phenolic hydroxyl groups, meaning it can mimic their size, shape, and electronic properties while offering distinct chemical characteristics. nih.gov The sulfonamide group is a good hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules like enzymes and receptors. ontosight.ai Its electron-withdrawing nature can modulate the properties of the parent molecule. ontosight.ai Moreover, the sulfamoyl group is generally metabolically stable, contributing to a longer duration of action for drugs containing this moiety. ontosight.ai The synthesis of sulfonamides is also considered relatively straightforward, allowing for the creation of diverse libraries of compounds for screening. nih.gov

Overview of Research Relevance Within Medicinal and Biological Sciences

While direct biological studies on Methyl 3-bromo-5-sulfamoylbenzoate are not extensively documented, the combination of its structural features points towards a high potential for relevance in medicinal and biological sciences. The sulfonamide group is a well-established "zinc-binding group," capable of coordinating with the zinc ions present in the active sites of metalloenzymes. nih.gov A prime example is the family of carbonic anhydrases (CAs), which are inhibited by a wide range of sulfonamides. nih.gov Certain CA isoforms are overexpressed in various cancers, making them attractive targets for anticancer drug development. nih.gov The design of CA inhibitors often involves modifying the benzene (B151609) sulfonamide scaffold to achieve isoform selectivity. nih.gov

The presence of the bromine atom and the methyl ester on the benzene ring of this compound provides opportunities for further chemical modification. These sites can be used to introduce other functional groups to fine-tune the compound's binding affinity and selectivity for specific biological targets. For instance, structure-activity relationship (SAR) studies on sulfamoyl benzamidothiazoles have shown that bromo-substituted analogs can be active and serve as intermediates for further chemical exploration.

Furthermore, the general biological activities associated with sulfonamides and halogenated aromatic compounds suggest that this compound could be investigated for a range of therapeutic applications, including as an antibacterial, antifungal, or anticancer agent. nih.govnih.gov

Hypothesized Research Trajectories for Methyl 3 Bromo 5 Sulfamoylbenzoate and Its Analogues

Synthesis of Key Intermediates

The construction of the core structure of this compound hinges on the sequential derivatization of a substituted benzoic acid. This typically involves the introduction of the sulfonamide group and subsequent esterification.

Derivatization of Substituted Benzoic Acids

The primary starting material for the synthesis of this compound is 3-bromobenzoic acid. This compound serves as the scaffold upon which the sulfamoyl and methyl ester groups are installed. The synthesis of 3-bromobenzoic acid itself can be achieved through various methods, including the electrophilic bromination of benzoic acid or the oxidation of 3-bromotoluene.

Introduction of the Sulfonamide Group

The introduction of the sulfonamide functional group is a critical step and is typically achieved through a two-step process: chlorosulfonation followed by amination.

Chlorosulfonation: 3-Bromobenzoic acid is treated with an excess of chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The reaction is typically performed at elevated temperatures. The directing effects of the carboxyl and bromo substituents favor the substitution at the 5-position, yielding 3-bromo-5-(chlorosulfonyl)benzoic acid.

Amination: The resulting 3-bromo-5-(chlorosulfonyl)benzoic acid is then reacted with an amine source, most commonly ammonia (B1221849), to form the sulfonamide. This reaction is typically carried out in a suitable solvent, such as dioxane or an aqueous ammonia solution, to yield 3-bromo-5-sulfamoylbenzoic acid.

A general representation of this two-step process is as follows:

A plausible reaction scheme for the synthesis of 3-bromo-5-sulfamoylbenzoic acid.

Esterification Procedures for Methyl Benzoate Formation

With the key intermediate, 3-bromo-5-sulfamoylbenzoic acid, in hand, the final step to obtain this compound is the esterification of the carboxylic acid group.

Fischer-Speier Esterification: A common and well-established method is the Fischer-Speier esterification. ijisrt.com This involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. ijisrt.com The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or the water formed during the reaction is removed. For instance, the esterification of 3-bromobenzoic acid can be achieved by refluxing in methanol with a catalytic amount of sulfuric acid, yielding methyl 3-bromobenzoate in high yield. nih.gov A similar approach can be applied to 3-bromo-5-sulfamoylbenzoic acid.

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Yield |

| 3-Bromobenzoic acid | Methanol | Sulfuric acid | Methanol | Reflux | Methyl 3-bromobenzoate | 85% nih.gov |

| 3-Bromo-5-sulfamoylbenzoic acid | Methanol | Acid Catalyst (e.g., H₂SO₄) | Methanol | Reflux | This compound | - |

Strategic Introduction of Bromine Substituents

The bromine atom in this compound is introduced at the beginning of the synthetic sequence, starting with 3-bromobenzoic acid. The position of the bromine atom is crucial as it dictates the regioselectivity of the subsequent sulfonation reaction. The electron-withdrawing nature of both the bromine atom and the carboxylic acid group directs the incoming chlorosulfonyl group to the meta-position relative to both, which is the 5-position of the benzene (B151609) ring.

Alternative strategies could involve the bromination of a pre-existing sulfamoyl- or ester-containing benzene ring. However, the directing effects of these groups would need to be carefully considered to achieve the desired 3-bromo-5-sulfamoyl substitution pattern. For instance, the bromination of methyl 3-sulfamoylbenzoate would likely lead to a mixture of products due to the competing directing effects of the ester and sulfonamide groups.

Advanced Coupling Reactions and Catalytic Systems

The bromine atom in this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with potential applications in various fields.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate biaryl compounds. The presence of the sulfamoyl group can influence the reaction conditions, sometimes requiring more robust catalytic systems. For example, nickel-catalyzed Suzuki-Miyaura reactions have been successfully employed for aryl sulfamates, which are structurally related to the target compound. Palladium-catalyzed systems using specific ligands have also shown efficacy in the coupling of aryl sulfamates.

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Aryl Sulfamate | Arylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Biaryl |

| Aryl Sulfamate | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Biaryl |

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This compound can be reacted with a wide range of primary and secondary amines to introduce diverse amino substituents at the 3-position. The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

The ability to perform these coupling reactions on the this compound scaffold opens up avenues for the synthesis of a vast library of compounds with tailored electronic and steric properties for various applications.

An in-depth examination of the synthetic approaches for this compound reveals a landscape of intricate chemical strategies. The methodologies employed for its creation, and that of its derivatives, are critical for accessing this and related scaffolds for various applications in chemical research. This article focuses exclusively on the synthetic methodologies, regioselective challenges, and optimization of protocols for obtaining this compound.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

Enzyme Inhibitory Activity

No data available.

No data available.

No data available.

No data available.

No data available.

Antimicrobial Activity Profiling

No data available.

Antifungal Activity

Research has demonstrated the potential of sulfamoylbenzoate derivatives as antifungal agents. Notably, studies have investigated their efficacy against the yeast Malassezia furfur, a commensal organism that can be associated with various skin conditions.

In one study, a derivative of methyl 3-bromo-5-sulfamoylbenzoate, methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, exhibited significant cytotoxic activity against Malassezia furfur. biu.ac.ilresearchgate.net This finding suggests that the sulfamoylbenzoate core can be a promising starting point for developing new treatments for skin diseases linked to this fungus. biu.ac.il Further investigations have shown that a specific analog, compound 6a, demonstrated a significant cytotoxic effect at a concentration of 50 µM, resulting in the death of approximately 80% of the fungi. researchgate.net The dose-response analysis of this compound confirmed its activity in a concentration range of 1-100 µM. researchgate.netresearchgate.net In contrast, other tested compounds in the same study did not show any significant activity. researchgate.net

It is important to note that the susceptibility of Malassezia species to antifungal agents can vary. For instance, Malassezia furfur has been reported to show lower susceptibility to some antifungal agents compared to other species like Malassezia sympodialis and Malassezia pachydermatis.

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria harboring New Delhi metallo-β-lactamase 1 (NDM-1), necessitates the development of novel antibacterial agents. nih.gov While direct studies on the antibacterial activity of this compound are limited, research on related structures provides valuable insights.

The presence of bromine and sulfamoyl groups in various heterocyclic compounds has been associated with antibacterial properties. Studies on flavonoid derivatives have indicated that the inclusion of bromine, chlorine, and nitro groups can significantly influence their antimicrobial activity. nih.gov Specifically, the electronegativity of halogen atoms in the A-ring of flavonoids has been observed to correlate with an increase in the percentage of inhibition. nih.gov

Furthermore, research on quinolinium derivatives has shown potent activity against drug-resistant strains, including MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov This highlights the potential of incorporating halogen and sulfamoyl-like functionalities into different molecular scaffolds to combat bacterial resistance. The antibacterial mechanism of some compounds involves the disruption of the bacterial cell membrane, leading to the release of cellular contents. nih.gov

Anticancer Activity in Established Cell Lines (in vitro)

The quest for novel anticancer agents has led to the exploration of a wide range of chemical structures, including those related to this compound. In vitro studies have demonstrated the antiproliferative effects of various compounds containing bromo and sulfamoyl moieties against several cancer cell lines.

For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were evaluated for their anticancer activity against A-549 lung cancer and MCF-7 breast cancer cell lines. mdpi.com Notably, derivatives 7c and 7d, which feature a 4-arylthiazole moiety, displayed significant anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. mdpi.com Further investigation revealed that these compounds also inhibit VEGFR-2, a key target in angiogenesis. mdpi.com

In another study, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and tested for their antitumor activity. nih.gov Compound 5l from this series emerged as a potent agent against both non-small cell lung cancer A549 and colon cancer HCT-116 cell lines, with IC50 values of 3.22 ± 0.2 µM and 2.71 ± 0.16 µM, respectively. nih.gov This compound was found to induce apoptosis in HCT-116 cells. nih.gov

The general anticancer potential of compounds with similar functional groups is further supported by the in vitro activity of 9-methoxycanthin-6-one, which showed IC50 values of less than 50 µM against a panel of cancer cell lines, including ovarian, breast, colorectal, skin, and cervical cancer cells. mdpi.com

Systematic Structure-Activity Relationship (SAR) Analysis

The biological activity of a compound is intrinsically linked to its chemical structure. SAR analysis helps in understanding how different functional groups and their positions on a molecule influence its potency and selectivity.

Impact of Bromine and Sulfamoyl Substituent Position on Biological Activity

The position of the bromine atom and the sulfamoyl group on the benzoate (B1203000) ring is critical for the biological activity of this compound derivatives. While specific SAR studies on this exact compound are not extensively detailed in the provided context, general principles from related structures can be inferred.

In the context of substituted sulfamoyl benzamidothiazoles, the presence and position of bromo substituents have been shown to be important for activity. nih.gov For example, both 2-bromo-5-methyl and 5-bromo-2-methyl substituted analogs were found to be active, indicating that these positions are amenable to modification for further optimization. nih.gov This suggests that the placement of the bromine atom at position 3 and the sulfamoyl group at position 5 in this compound likely plays a specific role in its interaction with biological targets.

Influence of Other Substituents on Potency and Selectivity

The potency and selectivity of sulfamoylbenzoate derivatives can be significantly modulated by the introduction of other substituents.

In the development of A3 adenosine (B11128) receptor agonists, the combination of a 2-chloro substituent with an N6-(3-iodobenzyl) group and a 5'-N-methyluronamide moiety resulted in a compound with approximately 2500-fold selectivity for A3 versus A1 receptors and 1400-fold selectivity versus A2a receptors. nih.gov The potency-enhancing effects of 2-substituents followed the order of chloro > thioether > amine. nih.gov

Similarly, in the case of antibacterial quinolinium derivatives, SAR studies revealed that modifications to the quinolinium core and its substituents had a profound impact on their activity against MRSA and VRE. nih.gov The presence of specific alkyl chains and the nature of the heterocyclic system were found to be crucial for potency.

For antifungal agents targeting Malassezia furfur, the addition of a nitro group and an N-phenyl group to the sulfamoylbenzoate scaffold, as seen in methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, was key to its observed cytotoxic activity. biu.ac.ilresearchgate.net

Identification of Key Pharmacophores and Active Substructures

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the sulfamoylbenzoate class of compounds, several key pharmacophoric features can be identified based on the available data.

Further analysis of active derivatives reveals additional pharmacophoric elements. For instance, in the antifungal compound methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, the nitro group and the N-phenyl substituent on the sulfamoyl moiety are critical for its activity against Malassezia furfur. biu.ac.il In the case of anticancer agents, the linkage of the bromo-substituted core to other heterocyclic systems, such as thiazole (B1198619) or pyridine, through linkers like hydrazones or ureas, has proven to be a successful strategy for generating potent compounds. mdpi.comnih.gov

Mechanistic Research and Biochemical Pathway Interrogation

Investigation of Specific Molecular Targets and Binding Mechanisms

Research has identified human carbonic anhydrases (CAs) as primary molecular targets for methyl 3-bromo-5-sulfamoylbenzoate and its derivatives. CAs are a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 metabolism. nih.gov Among the different CA isozymes, the tumor-associated isoform CA IX has been a particular focus of investigation due to its overexpression in many solid tumors, where it contributes to the acidification of the tumor microenvironment, facilitating invasion and metastasis. acs.orgacs.org

Derivatives of methyl 5-sulfamoyl-benzoate have been designed and synthesized to exhibit high affinity and selectivity for CA IX. acs.org The primary sulfonamide group (-SO2NH2) on the benzene (B151609) ring is a well-established zinc-binding group (ZBG) that is crucial for the inhibitory activity against CAs. acs.orgacs.org The binding mechanism involves the coordination of the sulfonamide group to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme. acs.org

X-ray crystallography studies of analogous compounds bound to CA IX have provided detailed structural insights into the binding orientation. These studies reveal how the sulfonamide moiety interacts with the zinc ion and how other substituents on the benzoate (B1203000) ring can influence binding affinity and selectivity towards different CA isozymes. acs.org For instance, variations in the substituents on the benzenesulfonamide (B165840) ring can lead to compounds with exceptionally high binding affinity for CA IX, with dissociation constants (Kd) in the nanomolar and even picomolar range. acs.org

Elucidation of Enzyme Inhibition Mechanisms (e.g., Zn(II) coordination in CAs)

The principal mechanism by which this compound and related sulfonamides inhibit carbonic anhydrases involves the direct interaction of the sulfonamide group with the catalytic zinc ion. acs.orgnih.gov The CA catalytic cycle involves the nucleophilic attack of a zinc-bound hydroxide (B78521) ion on a carbon dioxide molecule. mdpi.com Sulfonamide inhibitors, in their deprotonated (anionic) form, act as transition-state analogs, binding to the Zn(II) ion and displacing the catalytically essential water molecule/hydroxide ion. nih.gov

This coordination to the zinc ion is a key determinant for the inhibitory action and is a common feature among this class of inhibitors. nih.gov The geometry of the zinc-binding group and its pKa are critical factors that influence the efficacy of inhibition. acs.org The tetrahedral geometry of the sulfur-based sulfonamide group is well-suited for coordinating with the zinc ion in the enzyme's active site. acs.org This binding prevents the necessary hydration of CO2, thereby inhibiting the enzyme's function. nih.gov

The selectivity of these inhibitors for different CA isozymes is influenced by the interactions between the inhibitor's "tail" (the part of the molecule not directly involved in zinc binding) and the specific amino acid residues lining the active site cavity of each isozyme. acs.org Subtle differences in these residues between CA isozymes can be exploited to design inhibitors with high selectivity for a particular isoform, such as CA IX. acs.org

Interference with Critical Metabolic Pathways (e.g., Folate Synthesis)

While the primary mechanism of action for sulfonamides as a class of antibacterials involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme critical for folate synthesis, there is currently no direct scientific evidence to suggest that this compound specifically interferes with this pathway in mammalian systems. wikipedia.org The established role of this compound and its close analogs is centered on their potent inhibition of carbonic anhydrases. acs.org

Cellular Pathway Modulation Studies

Direct studies on the modulation of specific cellular pathways by this compound are limited in the available scientific literature. However, by inhibiting carbonic anhydrase IX, which is highly overexpressed in hypoxic tumors, this compound can indirectly affect cellular pathways related to tumor progression. acs.orgacs.org CA IX activity contributes to the acidification of the tumor microenvironment, which is known to promote cancer cell invasion, metastasis, and resistance to therapy. acs.org Therefore, by inhibiting CA IX, this compound has the potential to modulate signaling pathways sensitive to intracellular and extracellular pH changes.

It is important to distinguish this compound from structurally similar molecules. For instance, research on a related but different compound, methyl 3-bromo-4,5-dihydroxybenzoate, has shown modulation of the TLR/NF-κB inflammatory signaling pathways. nih.gov However, these findings cannot be directly extrapolated to this compound due to the differences in their chemical structures and functional groups.

Compound Inhibition Data

The following table summarizes the inhibitory activity of a representative benzenesulfonamide derivative against various human carbonic anhydrase isoforms.

| Compound | Isoform | Inhibition Constant (Kᵢ) |

| Benzenesulfonamide Derivative | hCA I | Low to medium nanomolar |

| Benzenesulfonamide Derivative | hCA II | Low to medium nanomolar |

| Benzenesulfonamide Derivative | hCA VII | Nanomolar range |

| Benzenesulfonamide Derivative | hCA IX | Low to medium nanomolar |

Data adapted from studies on novel benzenesulfonamide derivatives. nih.gov

Advanced Research Applications and Methodological Development

Application as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring of methyl 3-bromo-5-sulfamoylbenzoate renders it a highly versatile building block in organic synthesis. The bromine atom serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-based substituents. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, offering further points for molecular elaboration.

While direct literature on the extensive use of this compound is emerging, the utility of its core structure is well-documented through the synthesis of related compounds. For instance, the closely related 3-bromo-5-methylbenzoic acid is utilized as an intermediate in the synthesis of quinoline (B57606) amide derivatives, which have been investigated as novel inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key target in anti-angiogenic cancer therapy. chemicalbook.com The synthesis of such complex inhibitors often involves multi-step sequences where the bromo- and carboxyl- functionalities are sequentially modified.

Furthermore, derivatives of methyl sulfamoylbenzoate are key intermediates in the synthesis of biologically active compounds. For example, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have been synthesized as high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many types of cancer. nih.gov The synthesis of these inhibitors highlights the utility of the sulfamoylbenzoate scaffold in medicinal chemistry. nih.gov The synthetic route to these compounds often involves nucleophilic substitution reactions, demonstrating the chemical tractability of this class of molecules. nih.gov

Another related compound, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, serves as a crucial intermediate in the synthesis of benzothiazines, a class of heterocyclic compounds with a range of pharmacological activities. nih.gov The synthesis of this intermediate showcases the chemical manipulations possible on a bromo-substituted methyl benzoate (B1203000) core. nih.gov

The following table summarizes the key reactive sites of this compound and their potential synthetic transformations:

| Functional Group | Position | Potential Synthetic Transformations |

| Bromine | 3 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions; Grignard reagent formation. |

| Methyl Ester | 1 | Hydrolysis to carboxylic acid; Amidation; Reduction to alcohol; Transesterification. |

| Sulfamoyl | 5 | N-alkylation; N-arylation; Conversion to sulfonamides with modified properties. |

This table is generated based on standard organic chemistry principles and the reactivity of related compounds.

Development of Affinity and Photoaffinity Probes for Target Identification

The identification of the cellular targets of bioactive small molecules is a critical step in drug discovery and chemical biology research. Affinity and photoaffinity probes are powerful tools for this purpose. These probes are typically derived from a bioactive molecule by incorporating a reactive group (for covalent modification of the target) and/or a reporter tag (for detection).

The sulfamoyl group, present in this compound, is a key pharmacophore in many enzyme inhibitors, particularly those targeting carbonic anhydrases. nih.gov This inherent biological relevance makes the sulfamoylbenzoate scaffold an attractive starting point for the design of affinity-based probes.

While there are no direct reports of this compound itself being used as a photoaffinity probe, the broader class of sulfonyl-containing compounds has been successfully employed in this context. For instance, sulfonylhydrazones have been developed as "target-agnostic" photoaffinity warheads. nih.gov Upon irradiation with UV light, these compounds can form reactive carbenes that covalently bind to nearby amino acid residues of a target protein, enabling its identification. nih.gov This suggests a potential application for derivatives of this compound in the development of novel photoaffinity probes.

The development of such probes from this compound would likely involve the chemical modification of the methyl ester or the bromine atom to introduce a photoreactive group, such as a diazirine or benzophenone, and a reporter tag, like biotin (B1667282) or a fluorescent dye. The sulfamoyl group would serve as the primary binding determinant for the target enzyme.

Exploration in Material Science and Chemical Biology Tools

The exploration of substituted aromatic compounds in material science often leverages their rigid structures and potential for self-assembly through non-covalent interactions. The presence of both hydrogen bond donors (the -NH2 of the sulfamoyl group) and acceptors (the sulfonyl and carbonyl oxygens) in this compound suggests its potential to participate in the formation of ordered supramolecular structures.

Although specific applications of this compound in material science are not yet widely reported, related bromo-aromatic compounds are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The bromine atom can be a site for polymerization or for the introduction of moieties that influence the material's electronic or optical properties.

In the realm of chemical biology, beyond its potential as a precursor to affinity probes, this compound can be used to generate focused libraries of small molecules for screening against various biological targets. The ability to diversify the molecule at three different positions allows for the rapid generation of a wide range of analogues, increasing the probability of discovering compounds with desired biological activities. The development of synthetic routes to related sulfamoylbenzoates, such as methyl 2-methoxy-5-sulfamoylbenzoate, underscores the accessibility of this class of compounds for such library synthesis efforts. google.com

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel Analogues with Tuned Properties

Future research will heavily focus on the rational design and synthesis of new analogues of Methyl 3-bromo-5-sulfamoylbenzoate to optimize biological activity, selectivity, and pharmacokinetic profiles. The core structure provides three primary sites for modification: the bromo substituent, the methyl ester, and the sulfamoyl group.

Modification of the Bromo Substituent: The bromine atom can be replaced by various other groups using cross-coupling reactions. Introducing different aryl, heteroaryl, or alkyl groups can significantly alter the molecule's steric and electronic properties, potentially leading to enhanced binding affinity with target proteins.

Alteration of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, hydroxamic acids, or other ester analogues. These changes can influence the compound's solubility, metabolic stability, and hydrogen bonding capabilities.

Derivatization of the Sulfamoyl Group: The -SO2NH2 group is a critical pharmacophore, known for its ability to bind to zinc metalloenzymes like carbonic anhydrases. Substitution on the nitrogen atom can modulate this binding and improve selectivity for specific enzyme isoforms.

The following table illustrates potential modifications and their intended effects on the properties of the resulting analogues.

Table 1: Potential Modifications of this compound and Their Rationale| Modification Site | Example Modification | Rationale for Modification |

|---|---|---|

| C3-Bromo Group | Replacement with a phenyl or pyridyl group via Suzuki coupling. | To explore new binding pockets and enhance π-π stacking interactions with target enzymes. |

| C1-Methyl Ester | Hydrolysis to carboxylic acid or conversion to an N-alkyl amide. | To improve aqueous solubility, alter pharmacokinetic properties, and introduce new hydrogen bond donors/acceptors. |

| C5-Sulfamoyl Group | N-alkylation or N-arylation of the sulfonamide nitrogen. | To fine-tune binding affinity, improve selectivity for specific biological targets, and modify cell permeability. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds derived from this compound. nih.gov These computational tools can accelerate the drug discovery process by several means:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources. nih.gov

High-Throughput Virtual Screening: Large virtual libraries of analogues can be rapidly screened against a biological target's 3D structure to identify potential hits with high binding affinities. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for multiple desired properties, using the sulfamoylbenzoate scaffold as a starting point. youtube.com

Recent studies have demonstrated the successful application of ML models in predicting the properties and activities of sulfonamides, showcasing the potential of these data-driven approaches. nih.gov

Expanding the Scope of Biological Targets and Research Areas

While sulfonamides are well-known as carbonic anhydrase inhibitors, future research will likely explore a wider range of biological targets for this compound derivatives. mdpi.com The structural motifs present in this compound are found in molecules with diverse biological activities.

Potential new therapeutic areas and targets include:

Kinase Inhibition: Derivatives could be designed to target specific protein kinases, which are crucial in cancer and inflammatory diseases. For example, some sulfonamide-containing molecules have shown inhibitory activity against targets like Lemur tyrosine kinase 3. mdpi.com

Antiviral and Antibacterial Agents: The sulfonamide group is a classic feature of antimicrobial drugs. Novel derivatives could be developed to combat drug-resistant pathogens.

Receptor Modulation: Analogues may be designed to act as agonists or antagonists for various cell surface receptors, such as G-protein coupled receptors (GPCRs).

Agrochemicals: The biological activity of sulfonamides is not limited to medicine; new derivatives could be explored for use as herbicides or pesticides.

Table 2: Potential Expanded Biological Targets for Sulfamoylbenzoate Derivatives

| Target Class | Specific Example | Therapeutic Area |

|---|---|---|

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) nih.gov, Tyrosine Kinase 2 (TYK2) nih.gov | Oncology, Autoimmune Diseases |

| Proteases | Matrix Metalloproteinases (MMPs) | Oncology, Arthritis |

| Ion Channels | Voltage-gated sodium or calcium channels | Neurological Disorders, Pain |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Diseases |

Methodological Advancements in Synthetic Chemistry and Characterization

Progress in synthetic organic chemistry will be crucial for the efficient and versatile production of novel analogues. Future research will leverage modern synthetic methods to streamline the creation of diverse compound libraries.

Key advancements include:

C-H Functionalization: Emerging techniques in C-H activation and functionalization could allow for direct modification of the aromatic ring, bypassing the need for pre-functionalized starting materials and offering more efficient synthetic routes. acs.org

Flow Chemistry: Continuous flow reactors can enable safer, more scalable, and highly controlled synthesis of intermediates and final products, which is particularly useful for reactions that are difficult to manage in traditional batch processes.

Photoredox and Electrocatalysis: These green chemistry approaches use light or electricity to drive chemical reactions, often under mild conditions, reducing waste and expanding the range of possible chemical transformations. nih.gov

Advanced Characterization: Sophisticated analytical techniques, including 2D NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, will be essential for the unambiguous structural confirmation of newly synthesized compounds. researchgate.net

These methodological improvements will not only accelerate the synthesis of new derivatives but also provide deeper insights into their three-dimensional structure and chemical properties, facilitating a more effective design cycle. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.